Diphenyl disulfide

Description

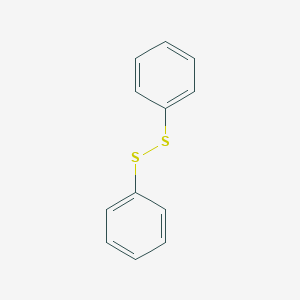

Structure

3D Structure

Properties

IUPAC Name |

(phenyldisulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUVPOWQJOLRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93345-44-9 | |

| Record name | Disulfide, diphenyl, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93345-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022131 | |

| Record name | Diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS], Solid, orthorhombic needles | |

| Record name | Diphenyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310.00 °C. @ 760.00 mm Hg | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol, ether, carbon disulfide | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.353 (20°) | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

882-33-7 | |

| Record name | Diphenyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, diphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P54H519IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 - 63 °C | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenyl disulfide from thiophenol, detailing the core reaction mechanisms, experimental protocols, and quantitative data. Additionally, it explores the relevance of this compound in the context of drug development, particularly its role in apoptosis induction.

Core Synthetic Methodologies and Mechanisms

The synthesis of this compound from thiophenol is fundamentally an oxidation reaction, where two molecules of thiophenol are coupled to form a disulfide bond. This transformation can be achieved through various methods, each with its own mechanistic nuances, advantages, and limitations. The general reaction is as follows:

2 PhSH → PhS-SPh + 2 [H]

Key methodologies for this synthesis include oxidation by iodine, hydrogen peroxide, aerobic oxidation, and electrochemical methods.

Oxidation with Iodine

Oxidation of thiophenol with iodine is a classic and efficient laboratory method for preparing this compound.[1] The reaction proceeds readily at room temperature.

Mechanism:

The mechanism of iodine-mediated oxidation of thiophenol can proceed through a non-radical pathway. The reaction is initiated by the electrophilic attack of iodine on the sulfur atom of the thiophenol, which can be facilitated by the presence of a base to form the more nucleophilic thiophenolate anion.

Figure 1: Proposed ionic mechanism for iodine-mediated synthesis of this compound.

Oxidation with Hydrogen Peroxide

Hydrogen peroxide is an environmentally benign and effective oxidant for the synthesis of this compound from thiophenol.[1] The reaction can be catalyzed by various agents.

Mechanism:

The oxidation of thiols by hydrogen peroxide is believed to proceed via a nucleophilic attack of the thiolate anion on the peroxide oxygen, leading to the formation of a sulfenic acid intermediate (PhSOH). This intermediate then reacts with another molecule of thiophenol to yield this compound and water.

Figure 2: Proposed mechanism for hydrogen peroxide-mediated synthesis of this compound.

Aerobic Oxidation

The use of molecular oxygen from the air as the oxidant is a green and economical method for the synthesis of this compound. This reaction is often catalyzed by various metal complexes or occurs under basic conditions.

Mechanism:

Aerobic oxidation of thiophenol can proceed through a free-radical mechanism, particularly in the presence of a catalyst that can facilitate the formation of a thiyl radical (PhS•). Two thiyl radicals then combine to form this compound.

Figure 3: Simplified free-radical mechanism for aerobic oxidation of thiophenol.

Quantitative Data Presentation

The following table summarizes quantitative data for various methods of this compound synthesis from thiophenol.

| Oxidizing Agent/Method | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Iodine (I₂) | - | Acetonitrile | Room Temp. | 0.33 | 95 | |

| Hydrogen Peroxide (H₂O₂) | - | Trifluoroethanol | Room Temp. | 24 | 97 | [2] |

| Air/Oxygen | Fe(BTC) MOF | Acetonitrile | 70 | 1-2 | >99 | [3] |

| Air/Oxygen | Sonication, Et₃N | DMF | Room Temp. | <1 | ~99 | [4] |

| Electrochemical | Et₄NI | DMSO | 120 | 4 | Complete Conversion | [5] |

Experimental Protocols

Synthesis of this compound using Hydrogen Peroxide[3]

Materials:

-

Thiophenol (benzenethiol), 11.0 g (10.25 mL, 0.1 mol)

-

30% Aqueous hydrogen peroxide, 12.5 mL (0.11 mol)

-

2,2,2-Trifluoroethanol, 50 mL

-

100-mL round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Addition funnel

-

Buchner funnel

Procedure:

-

In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (10.25 mL, 0.1 mol) of thiophenol and 50 mL of trifluoroethanol.

-

Stir the mixture and cool it in an ice bath.

-

Add 12.5 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise over a period of 15 minutes using an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

This compound will precipitate out of the solution as it is sparingly soluble in trifluoroethanol.

-

Collect the solid product by filtration using a Buchner funnel.

-

Dry the collected solid under vacuum to afford this compound.

Aerobic Oxidation of Thiophenol using an Iron-Based Metal-Organic Framework (Fe(BTC))[4]

Materials:

-

Thiophenol, 2.27 mmol

-

Fe(BTC) catalyst, 100 mg

-

Acetonitrile, 4 mL

-

Oxygen supply (balloon)

-

Reaction flask with stirrer and heating setup

Procedure:

-

To a stirred solution of 2.27 mmol of thiophenol in 4 mL of acetonitrile, add 100 mg of Fe(BTC) catalyst.

-

Raise the temperature of the heterogeneous reaction mixture to 70°C.

-

Purge the reaction mixture with oxygen from a balloon.

-

Continue the reaction for 1-2 hours.

-

After completion, filter the reaction mixture to separate the solid catalyst.

-

Wash the catalyst three times with 3 mL of acetonitrile to extract any adsorbed product.

-

The combined organic solutions can be analyzed and the solvent evaporated to isolate the this compound product.

Application in Drug Development: Induction of Apoptosis

This compound has garnered interest in drug development due to its pro-apoptotic activity in cancer cells.[5] Research indicates that this compound can induce apoptosis in breast cancer cells through the proteolytic activation of the pro-apoptotic protein Bax.[5][6] This leads to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[5]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in breast cancer cells.

Figure 4: Signaling pathway of this compound-induced apoptosis and autophagy in breast cancer cells.

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a typical experimental workflow to evaluate the anticancer activity of this compound.

Figure 5: Experimental workflow for evaluating the anticancer properties of this compound.

Conclusion

The synthesis of this compound from thiophenol is a well-established transformation in organic chemistry with a variety of effective methods available. The choice of method can be guided by factors such as desired yield, reaction conditions, and environmental considerations. The emerging role of this compound as a pro-apoptotic agent highlights its potential in the field of drug development, warranting further investigation into its mechanism of action and therapeutic applications. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound potentiates the apoptosis of breast cancer cells through Bax proteolytic activation with accompanying autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of diphenyl disulfide, a pivotal organosulfur compound with significant applications in organic synthesis and as a pharmaceutical intermediate. This document details its chemical structure, physicochemical properties, synthesis and purification protocols, key chemical reactions, and toxicological profile. A central focus is placed on its potential interactions with biological signaling pathways, offering insights for its application in drug discovery and development.

Chemical Identity and Structure

This compound, systematically named (phenyldisulfanyl)benzene, is an organic compound with the chemical formula (C₆H₅S)₂ or Ph₂S₂.[1][2] Its Chemical Abstracts Service (CAS) Registry Number is 882-33-7 .[3]

The molecule consists of two phenyl groups linked by a disulfide bond (-S-S-). The C-S-S-C core of this compound is non-planar, exhibiting a dihedral angle of approximately 85°. The sulfur-sulfur bond has a length of about 2.03 Å.[1] This distinct three-dimensional structure influences its reactivity and interactions with other molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀S₂ | [3] |

| Molecular Weight | 218.34 g/mol | [2] |

| Appearance | Colorless to white/light yellow crystalline solid | [1][4] |

| Melting Point | 58-62 °C | [1][2] |

| Boiling Point | 191-192 °C at 15 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide, tetrahydrofuran (THF), and xylene. | [1][2] |

| Density | ~1.2 g/cm³ | [5] |

| LogP | 4.41 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals typically observed in the aromatic region (δ 7.24–7.54 ppm). | [6][7] |

| ¹³C NMR (in CDCl₃) | Aromatic carbon signals appear at approximately δ 127.2, 127.5, 129.1, and 137.0 ppm. | [6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-S vibrations. | [8][9][10] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 218. | [3][6][11] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for researchers. The following protocols are based on established laboratory procedures.

Synthesis of this compound via Oxidation of Thiophenol

This protocol describes a common and efficient method for preparing this compound.

Materials:

-

Thiophenol (10.25 mL, 0.1 mol)

-

Trifluoroethanol (50 mL)

-

30% Aqueous hydrogen peroxide (12.5 mL, 0.11 mol)

-

Ice bath

-

Magnetic stirrer and stir bar

-

100-mL round-bottomed flask

-

Addition funnel

-

Büchner funnel and filter paper

-

Vacuum source

Procedure:

-

In a 100-mL round-bottomed flask equipped with a magnetic stirrer, combine thiophenol (10.25 mL) and trifluoroethanol (50 mL).[12]

-

Cool the mixture in an ice bath with continuous stirring.[12]

-

Add 30% aqueous hydrogen peroxide (12.5 mL) dropwise to the cooled mixture over a period of 15 minutes using an addition funnel.[12]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[12]

-

This compound will precipitate out of the solution as it is sparingly soluble in trifluoroethanol.[12]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[12]

-

Dry the collected solid under vacuum to obtain this compound. The expected yield is approximately 10.6 g (97%).[12]

Purification by Recrystallization

To obtain high-purity this compound, recrystallization is a standard and effective technique.

Materials:

-

Crude this compound

-

Methanol (or another suitable solvent like diethyl ether or a hexane/ethanol mixture)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.[13][14]

-

Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form.[13]

-

To maximize crystal formation, place the flask in an ice bath for a period of time.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Dry the crystals thoroughly. The purity can be assessed by melting point determination.[14]

Chemical Reactions and Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily serving as a source of the phenylthio (PhS) group.[1][15]

Reduction

This compound can be readily reduced to form two equivalents of a metal thiophenolate. This reaction is characteristic of disulfides.[1]

Reaction: Ph₂S₂ + 2 M → 2 MSPh (where M = Li, Na, K)

Hydride reagents such as sodium borohydride can also be used as the reductant. The resulting phenylthiolate salts are potent nucleophiles used to introduce the phenylthio group.[1]

Halogenation

Reaction with halogens like chlorine results in the cleavage of the disulfide bond to yield phenylsulfenyl chloride (PhSCl). This reactive intermediate is typically generated and used in situ.[1]

Source of Phenylthio Substituents

A primary application of this compound is in the α-phenylsulfenylation of carbonyl compounds via their enolates. This is a key step in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2]

Typical Reaction: RC(O)CHLiR' + Ph₂S₂ → RC(O)CH(SPh)R' + LiSPh

Photocatalysis

Under UV irradiation, this compound can catalyze the cis-trans isomerization of alkenes.[1] It can also serve as a photocatalyst or a hydrogen atom transfer (HAT) catalyst in various photoreactions, where it is cleaved into thiyl radicals (PhS•).[16][17]

Relevance in Drug Development and Biological Systems

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.[2] Its ability to introduce the phenylthio moiety is crucial for building complex molecular architectures with desired biological activities.[2] While direct studies on the signaling pathways affected by this compound are emerging, research on analogous organosulfur compounds, such as diallyl disulfide from garlic, provides valuable insights into potential mechanisms of action.

Potential Signaling Pathway Interactions

Compounds structurally related to this compound have been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a critical regulator of inflammatory responses. Diallyl disulfide has been shown to inhibit NF-κB signaling, suggesting a potential anti-inflammatory role.[18]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Activation of the Nrf2 pathway by organosulfur compounds can lead to the upregulation of protective enzymes.[18][19]

-

MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Diallyl disulfide has been observed to modulate MAPK/ERK signaling.[18][20]

The potential for this compound to interact with these pathways makes it an interesting scaffold for the development of novel therapeutic agents. The diagram below illustrates a hypothetical workflow for investigating the effects of this compound on these cellular signaling pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS#:882-33-7 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. This compound(882-33-7) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(882-33-7) IR Spectrum [chemicalbook.com]

- 9. Disulfide, diphenyl [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Disulfide, diphenyl [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound | 882-33-7 [chemicalbook.com]

- 16. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]

- 18. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Mechanism of S-S bond cleavage in diphenyl disulfide

An In-depth Technical Guide on the Mechanism of S-S Bond Cleavage in Diphenyl Disulfide

Introduction

This compound (PhS-SPh) is an organosulfur compound that serves as a vital model system in the study of disulfide bond chemistry. The reversible cleavage of its sulfur-sulfur (S-S) bond is a fundamental process with significant implications across various scientific disciplines, from organic synthesis and materials science to biochemistry and drug development. The stability of the S-S bond, with a dissociation energy of approximately 50-70 kcal/mol, allows it to be selectively cleaved under specific conditions, leading to the formation of highly reactive thiophenyl radicals (PhS•) or thiophenolate anions (PhS⁻). This guide provides a comprehensive overview of the primary mechanisms governing S-S bond cleavage in this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.

Mechanisms of S-S Bond Cleavage

The scission of the S-S bond in this compound can be induced through several distinct mechanisms, broadly categorized as homolytic and heterolytic cleavage.

Thermal Cleavage

Thermal decomposition of this compound results in the homolytic cleavage of the S-S bond, yielding two thiophenyl radicals (PhS•). This process is typically initiated at elevated temperatures and is a key step in many radical-mediated reactions. The relatively low bond dissociation energy of the S-S bond compared to C-C or C-H bonds makes it susceptible to thermal scission.

Caption: Homolytic cleavage of this compound via thermal activation.

Photochemical Cleavage

Upon absorption of ultraviolet (UV) light, this compound undergoes excitation to a singlet state, which can then transition to a triplet state. Both the excited singlet and triplet states can lead to the homolytic cleavage of the S-S bond, generating thiophenyl radicals with high quantum efficiency. This photochemical pathway is a cornerstone of photodynamic therapy and photoinitiated polymerization processes. The absorption maximum for this compound is typically around 254 nm.

An In-Depth Technical Guide to the Solubility of Diphenyl Disulfide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenyl disulfide in various common organic solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in selecting appropriate solvents for their work with this compound. This guide includes a compilation of available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solvent selection.

Introduction to this compound

This compound, with the chemical formula (C₆H₅S)₂, is a simple yet important organosulfur compound. It exists as colorless crystals and is widely utilized in organic synthesis as a source of the phenylthio group. Understanding its solubility characteristics is crucial for its effective use in various applications, including as a building block in the synthesis of more complex molecules and in the development of pharmaceutical agents.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, from reaction engineering to purification and formulation. The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥34 mg/mL[1] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (458.00 mM)[2] | Not Specified | Requires sonication to dissolve. |

| Ethanol (EtOH) | ≥14.65 mg/mL[1] | Not Specified | - |

| Xylene | 3% (w/v) | Not Specified | Solution is clear, colorless to yellow.[3] |

| Mixed Solvent System | ≥2.5 mg/mL | Not Specified | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Diethyl Ether | Soluble | [4][5][6] |

| Benzene | Soluble | [4][5][6] |

| Carbon Disulfide | Soluble | [4][5][6] |

| Tetrahydrofuran (THF) | Soluble | [4][5] |

| Alcohol (general) | Soluble | [6] |

| Water | Insoluble | [3][4][5][6][7][8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method coupled with gravimetric or spectroscopic analysis.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Quartz cuvettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved microparticles.

-

-

Quantification of this compound:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Reweigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved this compound.

-

The solubility can then be calculated in g/100 mL or other desired units.

-

-

UV-Vis Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent used, the temperature at which the determination was performed, and the analytical method employed.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in experimental design. The following diagram, generated using the DOT language, illustrates a logical workflow for choosing a suitable solvent for this compound based on experimental requirements.

References

- 1. apexbt.com [apexbt.com]

- 2. glpbio.com [glpbio.com]

- 3. lookchem.com [lookchem.com]

- 4. Diphenyl_disulfide [chemeurope.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 882-33-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

Diphenyl Disulfide: A Comprehensive Technical Guide to Phenylthio Radical Generation and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl disulfide ((C₆H₅S)₂, or Ph₂S₂) is a stable, crystalline solid that serves as a premier precursor for the generation of phenylthio radicals (PhS•). These highly reactive intermediates are pivotal in modern organic synthesis for creating complex molecular architectures through carbon-sulfur bond formation. The generation of phenylthio radicals can be achieved through mild and efficient methods, most notably photochemical and thermal cleavage of the disulfide bond.[1] This guide provides an in-depth analysis of the generation of phenylthio radicals from this compound, their quantitative properties, key applications in organic synthesis, and detailed experimental protocols relevant to research and drug development.

Introduction to this compound

This compound is a commercially available and widely utilized organic disulfide in synthetic chemistry.[2][3] Its primary application lies in its capacity to act as a source of the phenylthio (PhS) moiety, which can be incorporated into a vast array of organic molecules.[3] The disagreeable odor often associated with this compound is typically due to minor contamination with its precursor, thiophenol.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are well-characterized, making it a reliable and predictable reagent in experimental design. It is a colorless crystalline solid, stable under normal conditions, though it is incompatible with strong oxidizing agents and bases.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀S₂ | [4] |

| Molar Mass | 218.34 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| CAS Number | 882-33-7 | [4][6] |

| Melting Point | 58-60 °C | [5] |

| Boiling Point | 191-192 °C (at 15 mmHg) | [5] |

| Solubility | Insoluble in water; Soluble in xylene, diethyl ether, benzene, THF. | [3][4] |

| S-S Bond Length | ~2.03 Å | [3] |

| C-S-S-C Dihedral Angle | ~85° |[3] |

Generation of Phenylthio Radicals

The generation of phenylthio radicals from this compound is predicated on the cleavage of the relatively weak sulfur-sulfur bond. This can be accomplished through several methods, primarily photolysis and thermolysis.

Photochemical Generation (Photolysis)

Exposure of this compound to ultraviolet (UV) or visible light provides sufficient energy to induce homolytic cleavage of the S-S bond, yielding two phenylthio radicals.[1] This method is particularly advantageous as it often proceeds under mild, room-temperature conditions, preserving thermally sensitive functional groups within the substrate.[7] Visible-light photocatalysis has emerged as a particularly powerful strategy, enabling these transformations without the need for high-energy UV sources.[7]

Thermal Generation (Thermolysis)

Heating this compound can also effect the homolytic cleavage of the disulfide bond to generate phenylthio radicals. This method is straightforward but may require higher temperatures, which can limit its applicability with sensitive substrates.

Quantitative Data for Radical Generation

The efficiency and energetics of phenylthio radical generation are critical parameters for reaction design. The bond dissociation energy (BDE) of the sulfur-sulfur bond and the quantum yield of photolysis are key indicators of the energy requirements and efficiency of the process.

Table 2: Key Quantitative Data for Phenylthio Radical Generation

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| S-S Bond Dissociation Energy | ~60 kcal/mol (~251 kJ/mol) | N/A | [8] |

| Photolysis Quantum Yield (Φ) | 0.43 ± 0.02 | In isooctane |[1] |

Caption: General pathways for generating phenylthio radicals.

Applications in Organic Synthesis

Phenylthio radicals are versatile intermediates that participate in a wide range of organic transformations. Their primary utility stems from their ability to add across unsaturated bonds and participate in hydrogen atom transfer (HAT) processes.

Radical Addition to Alkenes and Alkynes (Thiol-Ene/Yne Reactions)

One of the most powerful applications of phenylthio radicals is their addition to carbon-carbon double and triple bonds. This process, often referred to as a thiol-ene or thiol-yne reaction, is a cornerstone of radical chemistry and polymer science. The reaction proceeds via a radical chain mechanism, allowing for the efficient formation of C-S bonds.[2][9] The addition is typically regioselective, with the radical adding to the less substituted carbon of the unsaturated bond to yield the more stable carbon-centered radical intermediate.[9]

α-Sulfenylation of Carbonyl Compounds

This compound is a key reagent for the α-sulfenylation of carbonyl compounds.[3] This reaction typically proceeds via the formation of an enolate from the carbonyl compound, which then acts as a nucleophile, attacking the electrophilic sulfur atom of this compound to form the α-phenylthio carbonyl compound.[3]

Role in Drug Development and Discovery

The introduction of sulfur-containing moieties is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. This compound serves as an important pharmaceutical intermediate, enabling the incorporation of the phenylthio group into complex molecules.[5] The resulting thioethers are present in numerous bioactive compounds and approved drugs.[7]

Reaction Kinetics and Reactivity

Table 3: Representative Reaction Rate Data

| Reaction Type | Reactants | Rate Constant (k) | Conditions | Reference(s) |

|---|---|---|---|---|

| H-Atom Abstraction | Iminyl Radical + Thiophenol | 0.6 x 10⁷ M⁻¹s⁻¹ | 25 °C | [10][11] |

| Relative Rate | Thiol-Ene vs. Disulfide-Ene | k(thiol-ene) ≈ 30 x k(disulfide-ene) | Photomediated polymerization |[12] |

The data indicate that hydrogen atom abstraction from thiophenol to generate the phenylthio radical is a very fast process. Furthermore, in competitive systems, the chain transfer to a thiol (in a thiol-ene reaction) is significantly faster than the addition to a disulfide, allowing for selective reaction control.[12]

Caption: A simplified photocatalytic cycle for thiol-ene reactions.

Experimental Protocols

The following protocols are representative examples for the application of this compound in generating phenylthio radicals for synthetic purposes.

Protocol 1: Visible-Light Mediated Dithiolation of an Alkene

This protocol describes a photocatalyst-free addition of two phenylthio groups across a styrene double bond, adapted from procedures involving visible-light promotion.[2]

-

Objective: To synthesize 1,2-bis(phenylthio)-1-phenylethane from styrene and this compound.

-

Materials:

-

Styrene (0.5 mmol, 1.0 equiv.)

-

This compound (1.0 mmol, 2.0 equiv.)

-

Acetonitrile (CH₃CN), 3 mL

-

Reaction vial (e.g., 5 mL screw-cap vial) with a magnetic stir bar

-

Light source: 12W Blue LED lamp

-

-

Procedure:

-

To the reaction vial, add styrene (52.1 mg, 57 µL), this compound (218.3 mg), and a magnetic stir bar.

-

Add acetonitrile (3 mL) to the vial and seal it with the cap.

-

Place the vial approximately 2-5 cm from the 12W blue LED lamp.

-

Stir the reaction mixture vigorously under irradiation at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 1,2-bis(phenylthio)-1-phenylethane.

-

Protocol 2: Base-Mediated α-Sulfenylation of a Ketone

This protocol describes the synthesis of 2-(phenylthio)cyclohexan-1-one from cyclohexanone, adapted from base-mediated and proline-catalyzed methodologies.[3]

-

Objective: To synthesize 2-(phenylthio)cyclohexan-1-one.

-

Materials:

-

Cyclohexanone (1.0 mmol, 1.0 equiv.)

-

This compound (1.1 mmol, 1.1 equiv.)

-

Base (e.g., L-Proline, 0.2 mmol, 20 mol%)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO), 2 mL

-

Round-bottom flask with a magnetic stir bar

-

-

Procedure:

-

To a dry round-bottom flask, add this compound (240.2 mg) and L-Proline (23.0 mg).

-

Add DMSO (2 mL) and stir the mixture until the solids are dissolved.

-

Add cyclohexanone (98.2 mg, 103 µL) to the mixture at room temperature.

-

Stir the reaction vigorously. The reaction is typically complete within 12-24 hours at room temperature. Monitor progress by TLC.

-

After the reaction is complete, add water (10 mL) to the flask and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylthio)cyclohexan-1-one.

-

Caption: Key steps in the synthesis of α-sulfenylated ketones.

Conclusion

This compound is an exceptionally valuable and versatile reagent for generating phenylthio radicals under mild conditions. The facile photochemical or thermal cleavage of its S-S bond provides a direct route to these highly reactive species, which are instrumental in a variety of synthetic transformations, including thiol-ene additions and α-sulfenylation reactions. Its application as a key intermediate in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively harness the synthetic potential of this compound as a premier source of phenylthio radicals.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Absolute Rate Constants for Radical Additions to Alkenes in Solution. The Synergistic Effect of Perfluorination on the Reactivities of n-Alkyl Radicals1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Addition and recombination reactions of unsaturated radicals using a novel laser kinetics spectrometer [dspace.mit.edu]

- 6. smashingscience.org [smashingscience.org]

- 7. Collection - Absolute Rate Constants for Radical Additions to Alkenes in Solution. The Synergistic Effect of Perfluorination on the Reactivities of n-Alkyl Radicals1 - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 8. Item - Absolute Rate Constants for Iminyl Radical Reactions - figshare - Figshare [figshare.com]

- 9. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 10. Collection - Absolute Rate Constants for Iminyl Radical Reactions - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. srd.nist.gov [srd.nist.gov]

The Chemistry of Diphenyl Disulfide: A Technical Guide for Organic Synthesis

Introduction

Diphenyl disulfide ((C₆H₅S)₂), often abbreviated as Ph₂S₂, is a commercially available and widely utilized reagent in organic synthesis.[1][2] This colorless, crystalline solid serves as a versatile source of the phenylthio (PhS) group, a functionality that plays a crucial role in a myriad of synthetic transformations.[3][4] Its applications span from fundamental organic reactions to the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[4] This technical guide provides an in-depth overview of the fundamental reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and practical synthesis of this compound involves the oxidation of thiophenol.[1][2] Various oxidizing agents can be employed, with hydrogen peroxide and iodine being the most frequently used.[1][2]

Experimental Protocol: Oxidation of Thiophenol with Hydrogen Peroxide

This procedure outlines the synthesis of this compound from thiophenol using hydrogen peroxide in trifluoroethanol.[5]

Materials:

-

Benzenethiol (thiophenol)

-

30% Aqueous hydrogen peroxide

-

Trifluoroethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Büchner funnel

Procedure:

-

In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (0.1 mol) of benzenethiol and 50 mL of trifluoroethanol.[5]

-

Cool the mixture in an ice bath while stirring.[5]

-

Add 12.5 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise over 15 minutes using an addition funnel.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[5]

-

Collect the precipitated this compound by filtration using a Büchner funnel and dry under vacuum.[5]

Quantitative Data:

| Reactant/Reagent | Moles | Volume/Mass | Yield (%) | Reference |

| Benzenethiol | 0.1 | 11.0 g | 97 | [5] |

| 30% Hydrogen Peroxide | 0.11 | 12.5 mL | [5] | |

| Trifluoroethanol | - | 50 mL | [5] |

Cleavage of the Disulfide Bond

The S-S bond in this compound is readily cleaved, providing access to the nucleophilic phenylthiolate anion (PhS⁻) or the electrophilic phenylsulfenyl cation (PhS⁺) equivalents, as well as the phenylthiyl radical (PhS•).

Reductive Cleavage

Reduction of this compound yields two equivalents of thiophenolate, a potent nucleophile.[2] This can be achieved using various reducing agents, including alkali metals and metal hydrides.[2]

Reaction: Ph₂S₂ + 2 M → 2 MSPh (M = Li, Na, K)[2] Ph₂S₂ + 2 H⁻ (from NaBH₄ or LiAlH₄) → 2 PhS⁻ + H₂

Experimental Protocol: Reduction with Sodium Borohydride

A general procedure for the reduction of this compound with sodium borohydride to generate sodium thiophenolate, which can then be used in subsequent reactions.

Materials:

-

This compound

-

Sodium borohydride

-

Ethanol or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the solution becomes colorless, indicating the complete consumption of this compound.

-

The resulting solution of sodium thiophenolate can be used directly for the next step.

Halogenation

Reaction with halogens, such as chlorine, results in the cleavage of the disulfide bond to form phenylsulfenyl halides.[6]

Reaction: Ph₂S₂ + Cl₂ → 2 PhSCl

Experimental Protocol: Formation of Phenylsulfenyl Chloride

This protocol describes the in-situ generation of phenylsulfenyl chloride.

Materials:

-

This compound

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

-

Inert solvent (e.g., CCl₄, CH₂Cl₂)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound in an inert solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of sulfuryl chloride or bubble chlorine gas through the solution until the yellow color of this compound disappears.

-

The resulting solution of phenylsulfenyl chloride is typically used immediately in the subsequent reaction.

This compound as a Phenylthiolating Agent

This compound is a key reagent for the introduction of the phenylthio group into organic molecules.

α-Phenylthiolation of Carbonyl Compounds

Enolates of carbonyl compounds react with this compound to afford α-phenylthio carbonyl compounds.[2]

Reaction: RC(O)CHLiR' + Ph₂S₂ → RC(O)CH(SPh)R' + LiSPh[2]

Experimental Protocol: α-Phenylthiolation of a Ketone

A general procedure for the α-phenylthiolation of a ketone via its lithium enolate.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Lithium diisopropylamide (LDA)

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Syringe

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) in THF via syringe.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add a solution of this compound (1.1 eq) in THF to the enolate solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

Quantitative Data for α-Phenylthiolation of Carbonyl Compounds:

| Carbonyl Compound | Base | Electrophile | Product | Yield (%) | Reference |

| Cyclohexanone | LDA | Ph₂S₂ | 2-(Phenylthio)cyclohexanone | >90 | General procedure |

| Propiophenone | LDA | Ph₂S₂ | 2-(Phenylthio)propiophenone | 85-95 | General procedure |

Oxidation of this compound

Oxidation of this compound can lead to various products depending on the oxidant and reaction conditions.

Oxidation to Thiosulfinates and Thiosulfonates

Mild oxidation of this compound can yield diphenyl thiosulfinate, which can be further oxidized to diphenyl thiosulfonate.

Reaction: Ph₂S₂ + [O] → PhS(O)SPh PhS(O)SPh + [O] → PhS(O)₂SPh

Experimental Protocol: Oxidation to Diphenyl Thiosulfinate

A representative protocol for the oxidation of this compound to its corresponding thiosulfinate.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add a solution of m-CPBA (1.0-1.1 eq) in dichloromethane dropwise.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

-

Dry the organic layer and concentrate under reduced pressure to obtain the product.

Radical Reactions of this compound

Under thermal or photochemical conditions, this compound undergoes homolytic cleavage of the S-S bond to generate two phenylthiyl radicals (PhS•).[1][7] These radicals are versatile intermediates in a variety of organic transformations.

Photocatalytic cis-trans Isomerization of Alkenes

This compound can catalyze the cis-trans isomerization of alkenes under UV irradiation.[6]

Mechanism:

References

- 1. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diphenyl_disulfide [chemeurope.com]

- 7. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]

The Genesis of a Core Synthetic Reagent: A Technical Guide to the Discovery and Synthesis of Diphenyl Disulfide

For researchers, scientists, and professionals in drug development, an in-depth understanding of the history and synthesis of key chemical reagents is paramount. Diphenyl disulfide ((C₆H₅S)₂), a cornerstone in organic synthesis for the introduction of the phenylthio group, has a rich history rooted in the early explorations of organosulfur chemistry. This technical guide delineates the discovery and historical evolution of this compound synthesis, presenting key experimental protocols and quantitative data in a structured format.

Historical Perspective: From Early Organosulfur Explorations to a Synthetic Staple

While the precise first synthesis of this compound is not definitively documented, the groundwork for its discovery was laid in the early 19th century with the pioneering work of the Danish chemist William Christopher Zeise. In the 1820s and 1830s, Zeise's extensive research into organosulfur compounds led to the discovery of xanthates (1823), and subsequently, the class of compounds known as thiols (mercaptans) and thioethers.[1][2][3] This foundational work on the nature of the sulfur-carbon bond was a critical precursor to the isolation and characterization of aromatic disulfides.

Following Zeise's discoveries, the latter half of the 19th century saw further advancements in the synthesis of organic sulfur compounds. Chemists such as Vogt & Henninger and E. Baumann contributed to the expanding knowledge of disulfide synthesis, exploring various methods for the formation of the S-S bond. The most common and enduring method for preparing this compound, the oxidation of thiophenol, likely emerged from this period of intense investigation into the reactivity of thiols.[4][5][6]

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several key methodologies, each with its own set of advantages and specific applications. The most prevalent methods involve the oxidation of thiophenol, while other approaches utilize starting materials such as benzene, aryl halides, and Grignard reagents.

Oxidation of Thiophenol

The most common and straightforward route to this compound is the oxidation of thiophenol. This method is widely used due to its efficiency and the ready availability of the starting material.[4][5][6] Various oxidizing agents can be employed, with iodine and hydrogen peroxide being the most frequently utilized.

The overall reaction is as follows:

2 C₆H₅SH + [O] → (C₆H₅S)₂ + H₂O

Synthesis from Benzene and Sulfur

An alternative approach involves the direct reaction of benzene with sulfur or a sulfur-containing reagent, such as sulfur chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[7] This method, while avoiding the use of the malodorous thiophenol, can sometimes lead to the formation of byproducts like thiophenol and thianthrene.[7]

Synthesis from Aryl Halides

This compound can also be synthesized from aryl halides, such as iodobenzene. This can be achieved by reacting the aryl halide with a sulfur source, like elemental sulfur or a thiol surrogate, often in the presence of a catalyst.[8][9]

Synthesis via Grignard Reagents

The use of Grignard reagents provides another synthetic route. Phenylmagnesium bromide can be reacted with a sulfur source to form the disulfide bond. A more recent method involves the reaction of a substituted phenyl Grignard reagent with dichlorodisulfide.[10]

Quantitative Data on Synthetic Protocols

The following table summarizes quantitative data for various methods of this compound synthesis, providing a comparative overview of reaction conditions and yields.

| Starting Material(s) | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Thiophenol | 30% aq. H₂O₂ | Trifluoroethanol | Room Temperature | 24 h | 97 | [5] |

| Thiophenol | I₂ | - | - | - | - | [4] |

| Thiophenol (electrochemical) | Et₄NI (electrolyte) | DMSO | - | 4 h | - | [11] |

| Iodobenzene, Thiophenol | Cu₂(NDC)₂(DABCO) (catalyst), LiO-tBu (base) | - | 120 | 6 h | >93 (conversion) | [9] |

| Iodobenzene, Potassium 5-methyl-1,3,4-oxadiazole-2-thiolate | MOF-199 (catalyst) | DMF/H₂O (20:1) | 130 | 6 h | 98 | [8] |

| Iodobenzene | Isopropylmagnesium chloride, Dichlorodisulfide | Tetrahydrofuran | -78 to Room Temp. | 30-90 min (Grignard formation) | 89 | [10] |

| Benzene, Sulfur Chloride | Aluminum Chloride | Benzene | 10 | 1 h (addition), 2h (RT), 1h (30°C) | 81-83 | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of Thiophenol with Hydrogen Peroxide

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

Benzenethiol (11.0 g, 0.1 mol)

-

Trifluoroethanol (50 mL)

-

30% Aqueous hydrogen peroxide (12.5 mL, 0.11 mol)

-

Ice bath

-

Magnetic stirrer and stir bar

-

100-mL round-bottomed flask

-

Addition funnel

-

Büchner funnel

Procedure:

-

In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (10.25 mL, 0.1 mol) of benzenethiol and 50 mL of trifluoroethanol.

-

Cool the mixture in an ice bath with stirring.

-

Add 12.5 mL (3.73 g, 0.11 mol) of 30% aqueous hydrogen peroxide dropwise over a period of 15 minutes through an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

This compound will precipitate out of the solution as a solid.

-

Collect the solid product by filtration using a Büchner funnel.

-

Dry the collected solid under vacuum to afford this compound.

Expected Yield: 10.6 g (97%)

Protocol 2: Synthesis of this compound from Iodobenzene via Grignard Reagent

This protocol is based on a patented method.[10]

Materials:

-

Iodobenzene (0.1 mol)

-

Isopropylmagnesium chloride (0.11 mol)

-

Dichlorodisulfide (0.05 mol)

-

Tetrahydrofuran (100 mL, anhydrous)

-

Dry reaction flask

-

Nitrogen or Argon atmosphere

-

Low-temperature cooling bath (-78 °C)

-

Saturated aqueous ammonium chloride solution

-

Ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate

Procedure:

-

To a pre-dried reaction flask under a nitrogen or argon atmosphere, add 100 mL of anhydrous tetrahydrofuran.

-

Cool the flask to -78 °C.

-

Add iodobenzene (0.1 mol) to the flask.

-

Slowly add isopropylmagnesium chloride (0.11 mol) dropwise to the reaction mixture.

-

Stir the reaction solution at a temperature between -78 °C and -20 °C for 30-90 minutes, monitoring the progress of the halogen-magnesium exchange by gas chromatography.

-

Once the exchange is complete, add dichlorodisulfide (0.05 mol) to the reaction system.

-

Slowly warm the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the organic phase with ether or ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain this compound as a white solid.

Expected Yield: 9.7 g (89%)

Visualizing the Context: Workflows and Signaling Pathways

To further elucidate the practical and biological relevance of this compound and related compounds, the following diagrams are provided.

Caption: A typical experimental workflow for the synthesis of this compound.

While this compound itself is primarily a synthetic reagent, related organosulfur compounds, such as diallyl disulfide found in garlic, exhibit significant biological activity. For instance, diallyl disulfide has been shown to modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer.[12][13][14][15][16]

References

- 1. William Christopher Zeise - Wikipedia [en.wikipedia.org]

- 2. William Christopher Zeise Biography, Life, Interesting Facts [sunsigns.org]

- 3. scribd.com [scribd.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN111763163B - A kind of preparation method of this compound compound - Google Patents [patents.google.com]

- 11. Iodine-mediated thio-arylation under electrochemical conditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00100E [pubs.rsc.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Role of di-allyl disulfide, a garlic component in NF-κB mediated transient G2-M phase arrest and apoptosis in human leukemic cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFkappaB and prevents colitis-induced colorectal cancer by inhibiting GSK-3beta [en-cancer.fr]

- 15. Diallyl Disulfide Suppresses the Inflammation and Apoptosis Resistance Induced by DCA Through ROS and the NF-κB Signaling Pathway in Human Barrett's Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Terrain of Diphenyl Disulfide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Diphenyl disulfide (DPDS), a common reagent in organic synthesis, presents a specific set of safety and handling challenges that necessitate a thorough understanding for professionals in research and drug development. This in-depth technical guide provides a comprehensive overview of its properties, hazards, and the requisite precautions for its safe use, from laboratory-scale experiments to larger-scale applications.

Core Safety and Physical Properties

A foundational aspect of safely handling any chemical is a clear understanding of its physical and chemical properties, alongside its inherent hazards. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀S₂ | [1][2] |

| Molecular Weight | 218.34 g/mol | [1][2] |

| Appearance | Colorless to white crystalline solid with an unpleasant odor | [1][3] |

| Melting Point | 58 - 63 °C (136 - 145 °F) | [1][2] |

| Boiling Point | 310 °C (590 °F) at 760 mmHg | [1][4] |

| Flash Point | > 93.3 °C (200 °F) | [5] |

| Density | 1.353 g/cm³ at 20 °C | [1] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and carbon disulfide. | [1] |

| Vapor Pressure | 0.00113 mmHg at 25°C |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[3][5][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5][9] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5][6][7] |

Experimental Protocols for Safety Assessment

The hazard classifications presented above are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting safety data and, if necessary, conducting further risk assessments.

Oral LD50 Test (OECD Test Guideline 423): This method is used to determine the acute oral toxicity of a substance. In the case of this compound, the LD50 (the dose lethal to 50% of the test population) in female rats was found to be between 300 and 2,000 mg/kg.[5] The protocol involves administering the substance to a group of fasted animals in a single dose and observing them for signs of toxicity and mortality over a set period.

Ames Test (OECD Test Guideline 471): This in vitro test is used to assess the mutagenic potential of a chemical. For this compound, the Ames test using Escherichia coli/Salmonella typhimurium yielded a negative result, indicating it is not mutagenic in this assay.[5] The test exposes bacterial strains with pre-existing mutations to the chemical and measures the rate of reversion to the wild type.

Chromosome Aberration Test (OECD Test Guideline 473): This in vitro test evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells. This compound tested negative in a chromosome aberration test using Chinese hamster lung cells.[5] The protocol involves treating cell cultures with the test substance and then examining the chromosomes for aberrations.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following diagram illustrates a logical workflow for selecting the necessary protective gear when handling this compound.

References

- 1. This compound | C12H10S2 | CID 13436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:882-33-7 | Chemsrc [chemsrc.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound 882-33-7 | TCI AMERICA [tcichemicals.com]

Theoretical Calculations of Diphenyl Disulfide Bond Energy: A Technical Guide

Introduction

Diphenyl disulfide (Ph₂S₂), a common organic disulfide, is characterized by its sulfur-sulfur (S-S) covalent bond. The strength of this bond, quantified by its Bond Dissociation Energy (BDE), is of paramount importance in diverse scientific fields. In materials science, the reversible nature of the S-S bond is harnessed in the development of self-healing polymers.[1] In biochemistry, disulfide bonds are crucial for stabilizing the three-dimensional structures of proteins.[2][3] The relatively low energy of the disulfide bond, approximately 250 kJ·mol⁻¹ (about 60 kcal/mol), allows it to be cleaved under specific conditions, such as by UV light or through reactions with free radicals or anionic intermediates.[4]

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for accurately predicting the S-S bond dissociation energy. These calculations offer deep insights into the electronic structure and reactivity of disulfide compounds, guiding the design of new materials and the understanding of biological redox processes. This guide details the theoretical methodologies for calculating the BDE of this compound, presents a summary of calculated values, and outlines the computational protocols involved.

Theoretical Methodologies for Calculating Bond Dissociation Energy

The Bond Dissociation Energy (BDE) is defined as the standard enthalpy change (ΔH) at 298.15 K when a bond is cleaved homolytically, resulting in two radical fragments.[5] For this compound (PhS-SPh), the process is the cleavage of the S-S bond to yield two phenylthiyl radicals (PhS•).

The theoretical calculation of BDE is fundamentally a quantum mechanical problem. The primary steps involve determining the electronic energy and thermal enthalpy of both the parent molecule and its resulting radical fragments.

Computational Approach: Density Functional Theory (DFT)

DFT has become a standard method for calculating BDEs due to its favorable balance of accuracy and computational cost.[6][7] The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: A variety of functionals have been benchmarked for calculating disulfide bond energies. Studies have shown that meta-hybrid GGA functionals, such as the M06 suite (e.g., M06-2X), and long-range corrected functionals like ωB97X-D, often provide results in good agreement with experimental data.[1][8] The popular B3LYP functional has also been used, though some studies indicate it may underestimate the BDE for certain disulfides.[1][9]